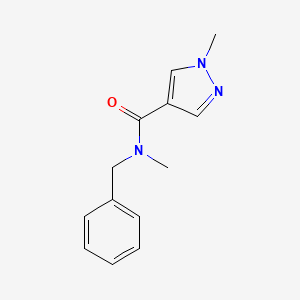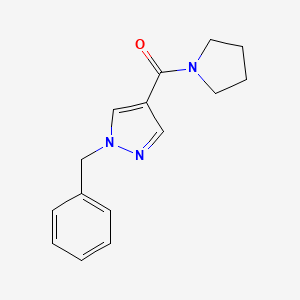
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone, also known as Methylphenidate, is a commonly used pharmaceutical drug that belongs to the class of central nervous system (CNS) stimulants. It is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a potent psychostimulant that affects the CNS by increasing the levels of dopamine and norepinephrine in the brain.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. The drug has been shown to improve cognitive function, attention, and memory in individuals with ADHD. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has also been used to treat depression, anxiety, and chronic fatigue syndrome. In addition, 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has been studied for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
Mechanism of Action
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate acts by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This increase in neurotransmitter levels results in improved cognitive function, attention, and memory. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate also increases the release of dopamine and norepinephrine from the presynaptic neuron, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and respiration rate. It also causes the release of glucose into the bloodstream, leading to an increase in energy levels. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate can also cause side effects such as insomnia, anxiety, and decreased appetite.
Advantages and Limitations for Lab Experiments
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has several advantages for use in lab experiments. The drug is readily available and has a well-established mechanism of action. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate can be used to study the effects of dopamine and norepinephrine on cognitive function and behavior. However, the use of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate in lab experiments is limited by its potential for abuse and addiction.
Future Directions
For the study of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate include the development of new formulations of the drug, investigation of its effects on brain development, and its potential use in the treatment of other psychiatric disorders.
Synthesis Methods
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate is a synthetic compound that is derived from piperidine. The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate involves the reaction of piperidine with acetic anhydride to form 4-acetylpiperidine, which is then reacted with 4-methylbenzaldehyde to form 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate. The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-3-5-14(6-4-12)11-15(19)17-9-7-16(8-10-17)13(2)18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJKJWWMFVGYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)



![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)



![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)

